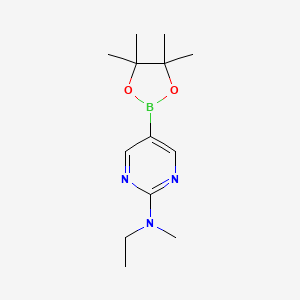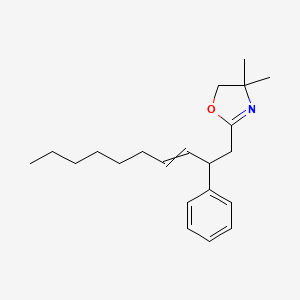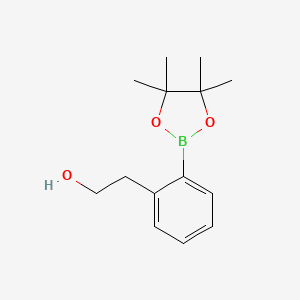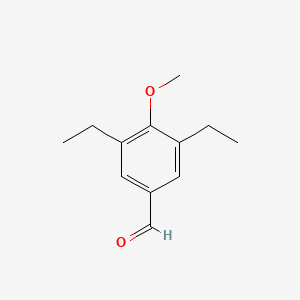![molecular formula C27H17BrO B12514587 1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one](/img/structure/B12514587.png)
1-(9,9'-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is a compound that belongs to the spirobifluorene family. Spirobifluorenes are known for their unique structural properties, which include a rigid, cross-shaped configuration due to the spiro linkage between two fluorene units. This structure imparts significant thermal stability and resistance to molecular aggregation, making spirobifluorenes valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one typically involves the bromination of 9,9’-Spirobi[fluoren]-2-yl-ethanone. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent thermal stability and electronic properties.
Material Science: Employed in the synthesis of conjugated microporous polymers for gas absorption and separation.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex spirobifluorene derivatives used in various applications.
Wirkmechanismus
The mechanism of action of 1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is primarily related to its ability to participate in various chemical reactions. The spiro linkage provides a rigid framework that enhances the compound’s stability and electronic properties. In organic electronics, it facilitates efficient charge transport and emission of light in OLEDs and OPVs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: A parent compound with similar structural properties but without the bromine and ethanone functionalities.
2-(9,9’-Spirobi[fluoren]-3-yl)-4,6-diphenyl-1,3,5-triazine: Another derivative used in OLEDs and OPVs.
Uniqueness
1-(9,9’-Spirobi[fluoren]-2-yl)-2-bromoethan-1-one is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications .
Eigenschaften
Molekularformel |
C27H17BrO |
|---|---|
Molekulargewicht |
437.3 g/mol |
IUPAC-Name |
2-bromo-1-(9,9'-spirobi[fluorene]-2-yl)ethanone |
InChI |
InChI=1S/C27H17BrO/c28-16-26(29)17-13-14-21-20-9-3-6-12-24(20)27(25(21)15-17)22-10-4-1-7-18(22)19-8-2-5-11-23(19)27/h1-15H,16H2 |
InChI-Schlüssel |
HZZWVYJPYJWILC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[3.2.1]oct-3-ene-3-carboxylic acid](/img/structure/B12514520.png)
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)


![1',2,2-Trimethyl[1,1'-bi(cyclobutane)]-1-ol](/img/structure/B12514546.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)

![{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid](/img/structure/B12514565.png)




